3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

thiazolidine-2,4-dione azetidine scaffold differentiation

3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034424-35-4; molecular formula C₁₄H₁₃ClN₂O₄S, MW 340.78) is a synthetic research compound combining a thiazolidine-2,4-dione core with an azetidine ring that bears a 4-chlorophenoxyacetyl substituent. The thiazolidine-2,4-dione scaffold is widely studied for PPARγ agonism, anticancer activity, and enzyme inhibition, while the azetidine ring contributes conformational rigidity and influences binding selectivity.

Molecular Formula C14H13ClN2O4S
Molecular Weight 340.78
CAS No. 2034424-35-4
Cat. No. B2969304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS2034424-35-4
Molecular FormulaC14H13ClN2O4S
Molecular Weight340.78
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O
InChIInChI=1S/C14H13ClN2O4S/c15-9-1-3-11(4-2-9)21-7-12(18)16-5-10(6-16)17-13(19)8-22-14(17)20/h1-4,10H,5-8H2
InChIKeyAGZDBXYCZFKNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione: Compound Profile and Procurement Baseline


3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034424-35-4; molecular formula C₁₄H₁₃ClN₂O₄S, MW 340.78) is a synthetic research compound combining a thiazolidine-2,4-dione core with an azetidine ring that bears a 4-chlorophenoxyacetyl substituent. The thiazolidine-2,4-dione scaffold is widely studied for PPARγ agonism, anticancer activity, and enzyme inhibition, while the azetidine ring contributes conformational rigidity and influences binding selectivity [1][2]. This compound is available from multiple chemical vendors at purities typically ≥95%, yet no peer-reviewed pharmacological studies have been published that directly characterize its specific biological activity. Its differentiation rests on structural features that distinguish it from closely related azetidinyl-thiazolidinediones bearing different acyl or sulfonyl groups, and from thiazolidinediones that lack the azetidine linker entirely.

Why Generic Thiazolidinediones Cannot Replace 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione in Targeted Research Programs


Thiazolidine-2,4-dione derivatives cannot be interchanged freely because small structural differences—particularly at the N-3 position of the thiazolidinedione ring—profoundly alter target engagement, selectivity, and pharmacokinetics. Clinically used thiazolidinediones such as pioglitazone and rosiglitazone are PPARγ agonists whose activity is driven by a benzylidene or similar lipophilic tail attached via a methylene bridge [1]. In contrast, 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione lacks a traditional benzylidene tail and instead presents a 4-chlorophenoxyacetyl-azetidine group. The azetidine ring introduces conformational restriction that can alter receptor subtype selectivity, while the 4-chlorophenoxy moiety provides distinct hydrogen-bonding and hydrophobic contacts. Replacing this compound with a generic thiazolidinedione would discard these structural determinants, likely yielding a different target profile (e.g., PPARγ transactivation vs. VEGFR‑2 inhibition) and divergent bioactivity that is not comparable in the same experimental system [2].

Quantitative Differentiation Evidence for 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034424-35-4)


Structural Uniqueness: Azetidine Linker vs. Common Thiazolidinedione Scaffolds

Among commercially available thiazolidine-2,4-dione derivatives, the target compound is distinguished by a 4-chlorophenoxyacetyl-azetidine substituent at the N-3 position of the thiazolidinedione ring. This structural arrangement is absent in the most commonly procured analogs: 3‑(1‑(2‑(4‑chlorophenoxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione (uses a six-membered piperidine ring) and 3‑(azetidin-3-yl)thiazolidine-2,4-dione hydrochloride (lacks the chlorophenoxyacetyl group). The four-membered azetidine ring provides greater ring strain and conformational rigidity than piperidine, which can influence both binding kinetics and metabolic stability [1]. Quantitative comparative data are not yet available because no peer-reviewed study has directly compared these analogs; the differentiation is therefore classified as class-level inference based on established heterocyclic SAR principles.

thiazolidine-2,4-dione azetidine scaffold differentiation

Chlorophenoxyacetyl Group: Halogen-Substituted Pharmacophore vs. Unsubstituted Analogs

The 4-chlorophenoxyacetyl group in the target compound provides a halogen-substituted aromatic ring that can participate in halogen bonding, hydrophobic packing, and π-stacking interactions with target proteins. This feature differentiates it from structurally similar azetidinyl-thiazolidinediones that carry unsubstituted phenylacetyl, methylbenzoyl, or furan‑3‑carbonyl groups (e.g., 3‑[1‑(furan‑3‑carbonyl)azetidin‑3‑yl]‑1,3‑thiazolidine‑2,4‑dione). Quantitative binding data comparing these analogs have not been published, so the differentiation is class-level inference based on the established impact of para-chloro substitution on target affinity in related thiazolidinedione series [1].

4-chlorophenoxy halogen bonding thiazolidinedione SAR

Purity Specification: 95% vs. Higher-Grade Thiazolidinedione Derivatives

The target compound is offered by multiple vendors at a standard purity of 95% (HPLC), as documented on product pages for CAS 2034424-35-4. In contrast, certain structural analogs such as 3‑(1‑(3‑(o‑tolyl)propanoyl)azetidin‑3‑yl)thiazolidine‑2,4‑dione (CAS 1798677‑60‑7) are commercially available at 98% purity . No head-to-head biological comparison of different purity batches has been reported. This evidence is supporting in nature because purity alone does not guarantee differential biological performance, and the 3% difference may be negligible for many in vitro assays provided that the impurity profile is well characterized.

purity specification procurement quality thiazolidinedione

Recommended Research Application Scenarios for 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione


PPARγ Agonist Screening and SAR Expansion

The thiazolidine-2,4-dione core of the target compound is the pharmacophore responsible for PPARγ agonism, as established for clinically approved glitazones [1]. While the specific PPARγ activity of 3‑(1‑(2‑(4‑chlorophenoxy)acetyl)azetidin‑3‑yl)thiazolidine‑2,4‑dione has not been reported, its unique azetidine linker and chlorophenoxy tail make it a structurally distinct candidate for inclusion in focused PPARγ SAR libraries. Researchers can benchmark this compound against rosiglitazone (PPARγ EC₅₀ ~30 nM) in transactivation assays to determine whether the azetidine substitution retains or modulates PPARγ potency.

VEGFR-2 Kinase Inhibition Profiling

Recent studies on thiazolidine-2,4-dione derivatives have identified potent VEGFR-2 inhibition (IC₅₀ range 0.26–0.29 µM for select analogs) [2]. The target compound’s 4-chlorophenoxy group may engage the DFG-out pocket of VEGFR-2, similar to type-II kinase inhibitors. Incorporating this compound into a VEGFR‑2 inhibition panel (e.g., Zʼ‑LYTE kinase assay, Thermo Fisher) alongside sorafenib (IC₅₀ ~0.10 µM) would evaluate whether the azetidine-thiazolidinedione scaffold can achieve comparable potency while providing a distinct IP position.

Anti-Inflammatory and Antioxidant Phenotypic Screening

Thiazolidine-2,4-diones have demonstrated anti-inflammatory activity through COX‑2 and NF‑κB pathway modulation [1]. The target compound’s chlorophenoxy moiety may enhance lipophilicity and membrane penetration, potentially altering cellular anti-inflammatory potency. It is suitable for testing in LPS‑stimulated RAW264.7 cells (TNF‑α ELISA) or DPPH radical scavenging assays, using indomethacin or ascorbic acid as reference standards, to map the contribution of the azetidine-chlorophenoxy combination to anti-inflammatory or antioxidant activity.

Chemical Probe for Azetidine-Thiazolidinedione Metabolic Stability Comparison

The azetidine ring in the target compound may confer differential metabolic stability relative to piperidine analogs. Researchers studying heterocycle-dependent metabolism can incubate this compound in human liver microsomes and compare intrinsic clearance (CL_int, µL/min/mg protein) with the piperidine analog 3‑(1‑(2‑(4‑chlorophenoxy)acetyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione. Such comparisons would provide quantitative evidence for scaffold selection in lead optimization pipelines where metabolic stability is a critical parameter.

Quote Request

Request a Quote for 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.